Dehydromonocrotaline Dehydromonocrotaline
Brand Name: Vulcanchem
CAS No.: 23291-96-5
VCID: VC20755533
InChI: InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1
SMILES: CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3
Molecular Formula: C16H21NO6
Molecular Weight: 323.34 g/mol

Dehydromonocrotaline

CAS No.: 23291-96-5

VCID: VC20755533

Molecular Formula: C16H21NO6

Molecular Weight: 323.34 g/mol

* For research use only. Not for human or veterinary use.

Dehydromonocrotaline - 23291-96-5

Description

Mechanism of Action

Dehydromonocrotaline exhibits significant biological activity primarily through its ability to alkylate DNA. Research indicates that it preferentially targets the N7 position of guanine bases in DNA, leading to sequence-selective alkylation at specific sites (5′-GG and 5′-GA sequences). This interaction can result in the formation of piperidine-resistant multiple DNA crosslinks, which are critical in understanding its carcinogenic potential.

DNA Interaction

  • Alkylation Sites: N7 guanine

  • Preferred Sequences: 5′-GG, 5′-GA

  • Crosslinking Properties: Generates heat-resistant multiple DNA crosslinks confirmed by gel electrophoresis and electron microscopy.

Toxicological Effects

Dehydromonocrotaline is known for its cytotoxic effects, which manifest as pulmonary, cardiac, vascular, and hepatic lesions. The compound has been extensively studied for its role in inducing pulmonary hypertension and related pathologies.

Pathophysiology

Studies have shown that administration of dehydromonocrotaline leads to:

  • Pulmonary Hypertension: Increased pulmonary arterial pressure and total vascular resistance.

  • Cellular Changes: Alveolar edema, hyperplasia of alveolar septa, and interstitial fibrosis.

Table 1: Toxicological Effects of Dehydromonocrotaline

EffectObserved ChangesReference No.
Pulmonary HypertensionIncreased pressure and vascular resistance
Alveolar EdemaPresence of fluid in alveoli
Interstitial FibrosisProgressive fibrosis in lung tissue
Cellular HyperplasiaIncreased number of macrophages

Health Risks and Exposure

Human exposure to dehydromonocrotaline typically occurs through consumption of contaminated herbal products or food grains containing components from the Crotalaria genus. The toxic effects are exacerbated by the bioactivation process involving cytochrome P450 enzymes.

Risk Assessment

The following factors contribute to the risk associated with dehydromonocrotaline:

  • Bioactivation Requirement: Requires metabolic activation for toxicity.

  • Source Plants: Commonly found in plants such as Crotalaria spectabilis.

Table 2: Risk Factors Associated with Dehydromonocrotaline

Risk FactorDescription
Source PlantsCrotalaria species contain monocrotaline
Metabolic ActivationDependent on cytochrome P450 enzymes
Exposure RoutesIngestion through contaminated food or herbs
CAS No. 23291-96-5
Product Name Dehydromonocrotaline
Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
IUPAC Name (1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione
Standard InChI InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1
Standard InChIKey ZONSVLURFASOJK-LLAGZRPASA-N
Isomeric SMILES C[C@H]1C(=O)O[C@@H]2CCN3C2=C(COC(=O)[C@]([C@]1(C)O)(C)O)C=C3
SMILES CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3
Canonical SMILES CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3
Synonyms (3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione; Monocrotaline Pyrrole, 3,8-Didehydromonocrotaline
PubChem Compound 104764
Last Modified Sep 14 2023

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